molecular formula C9H16O2 B1659572 3,3-diethylcyclobutane-1-carboxylic acid CAS No. 66016-24-8

3,3-diethylcyclobutane-1-carboxylic acid

Cat. No.: B1659572
CAS No.: 66016-24-8
M. Wt: 156.22 g/mol
InChI Key: XAOPKUQAMUWBSO-UHFFFAOYSA-N
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Description

3,3-diethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Cyclobutanecarboxylic acid, 3,3-diethyl- is an organic compound with the formula C4H7CO2H It is known to be an intermediate in organic synthesis , suggesting that it may interact with various enzymes or receptors in the body.

Mode of Action

As an intermediate in organic synthesis , it likely undergoes various chemical reactions to form other compounds. These reactions could involve interactions with its targets, leading to changes in their function or activity.

Biochemical Pathways

Cyclobutanecarboxylic acid, 3,3-diethyl- is known to be a precursor to cyclobutylamine . This suggests that it may be involved in the synthesis of cyclobutylamine and potentially other amines. The downstream effects of these pathways would depend on the specific roles of these amines in the body.

Result of Action

As an intermediate in organic synthesis , its primary role may be to serve as a building block for other compounds. The effects of these compounds would depend on their specific functions and activities.

Properties

IUPAC Name

3,3-diethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-9(4-2)5-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOPKUQAMUWBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216230
Record name Cyclobutanecarboxylic acid, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66016-24-8
Record name Cyclobutanecarboxylic acid, 3,3-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanecarboxylic acid, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-diethylcyclobutane-1-carboxylic acid
Reactant of Route 2
3,3-diethylcyclobutane-1-carboxylic acid
Reactant of Route 3
3,3-diethylcyclobutane-1-carboxylic acid
Reactant of Route 4
3,3-diethylcyclobutane-1-carboxylic acid
Reactant of Route 5
3,3-diethylcyclobutane-1-carboxylic acid
Reactant of Route 6
3,3-diethylcyclobutane-1-carboxylic acid

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